molecular formula C16H17N3O B14979731 5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14979731
M. Wt: 267.33 g/mol
InChI Key: YJWSFRQTFBXCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-ethylbenzylamine with 1,3-dihydro-2H-benzimidazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the benzimidazole ring or the ethylbenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dihydro-2H-benzimidazol-2-one: A related compound with similar structural features.

    4-ethylbenzylamine: Shares the ethylbenzyl group but lacks the benzimidazole moiety.

Uniqueness

5-[(4-ethylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of the benzimidazole ring and the 4-ethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5-[(4-ethylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H17N3O/c1-2-11-3-5-12(6-4-11)10-17-13-7-8-14-15(9-13)19-16(20)18-14/h3-9,17H,2,10H2,1H3,(H2,18,19,20)

InChI Key

YJWSFRQTFBXCOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.